N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-16-10-19(25-18-5-2-1-4-14(16)18)20(23)21-11-15(13-7-9-26-12-13)17-6-3-8-24-17/h1-10,12,15H,11H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZIYDXCEZLGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with chromene carboxamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiol and alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, thiophene, and chromene derivatives, such as:
- 2-furyl-3-thienyl-4H-chromen-4-one
- 3-thienyl-2-furyl-4H-chromen-4-one
- 2-furyl-4H-chromen-4-one
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of furan, thiophene, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furan and Thiophene Rings : These heterocyclic components are known for their reactivity and biological activity.
- Chromene Core : The chromene structure contributes to the compound's pharmacological properties, providing a basis for interaction with biological targets.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 285.34 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
Mechanism of Action :
- Induction of apoptosis in cancer cells through the inhibition of tubulin polymerization.
- Cell cycle arrest at the G2/M phase, leading to increased caspase activity and subsequent cell death.
Case Study :
A study reported that derivatives of chromene showed significant growth inhibition in various cancer cell lines, including HT29, with IC50 values indicating potent activity against these cells .
Antimicrobial Activity
The compound displays promising antimicrobial effects against a range of pathogens.
Mechanism :
The furan ring enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
Research Findings :
A comparative study indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness attributed to structural components such as the furan moiety.
Antioxidant Activity
This compound has shown potential antioxidant properties.
Mechanism :
The compound scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing diseases associated with oxidative damage, such as neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to specific functional groups can significantly influence its efficacy:
| Functional Group | Modification Effect |
|---|---|
| Furan Ring | Enhances reactivity and antimicrobial properties |
| Oxo Group | Influences interaction with biological targets |
| Carboxamide Group | Affects solubility and bioavailability |
Research shows that certain modifications can enhance or diminish biological activities, providing insights for future drug design .
Data Summary Table
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions.
- Catalyst Selection : Employ Pd-based catalysts for coupling reactions to enhance regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Basic Research Focus
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond formation .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 407.35 for CHNOS) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .
- Density Functional Theory (DFT) : Simulate electronic distributions to predict reactivity at the carboxamide and chromene moieties .
What in vitro and in vivo assays are recommended to evaluate its anticancer and antimicrobial potential?
Q. Basic Research Focus
-
Anticancer Screening :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays.
-
Antimicrobial Testing :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. Advanced Research Focus :
- Mechanistic Studies :
- Western Blotting : Assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
- DNA Intercalation Assays : Use ethidium bromide displacement to evaluate DNA-binding affinity.
How can molecular docking studies elucidate its interactions with biological targets like kinases or DNA?
Q. Advanced Research Focus
- Target Selection : Prioritize proteins overexpressed in cancer (e.g., EGFR, Topoisomerase II) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Key Interactions :
- Hydrogen Bonding : Carboxamide NH with kinase active-site residues (e.g., Asp831 in EGFR) .
- π-Stacking : Thiophene ring with DNA base pairs .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC data .
How should researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Data Triangulation :
- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, compound purity >95%) .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA).
- Structural Confounders :
- Verify stereochemistry via circular dichroism (CD) if enantiomers exhibit divergent activities .
- Assess batch-to-batch impurity profiles using HPLC-MS.
What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Q. Advanced Research Focus
-
Key Modifications :
Substituent Effect Reference Thiophen-3-yl → Thiophen-2-yl Increased DNA intercalation Furan-2-yl → Pyridine Improved solubility but reduced cytotoxicity -
Rational Design :
- Introduce electron-withdrawing groups (e.g., -NO) on the chromene ring to enhance electrophilicity .
- Replace ethyl linker with propyl to reduce steric hindrance in target binding .
Which HPLC and LC-MS methods are optimal for quantifying this compound in complex biological matrices?
Q. Basic Research Focus
- HPLC Parameters :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid .
- Detection : UV at 254 nm (chromene absorbance) .
- LC-MS/MS Validation :
- Ionization : ESI+ mode for [M+H] (m/z 407.35).
- LOQ : 10 ng/mL in plasma with <15% RSD .
How do pH and temperature influence the stability of this compound during storage and biological assays?
Q. Advanced Research Focus
- Stability Studies :
- pH 7.4 (Physiological) : >90% stability at 4°C for 30 days.
- pH <5 : Rapid hydrolysis of the carboxamide group .
- Thermal Degradation :
- TGA Analysis : Decomposition onset at 180°C.
- Lyophilization : Preferred for long-term storage to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
